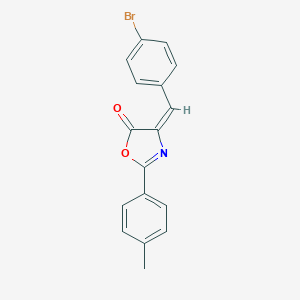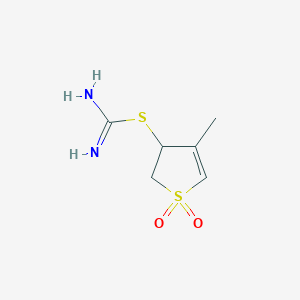
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields such as medicine, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity towards cancer cells. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One of the most promising directions is the development of new anti-cancer drugs based on this compound. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs. Another future direction is the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases based on the anti-inflammatory and antioxidant properties of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction of 4-bromobenzaldehyde and 4-methylphenylglyoxal with urea in the presence of a catalytic amount of acetic acid. The reaction takes place in ethanol, and the product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown significant anti-cancer activity in various in vitro and in vivo studies, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
Nombre del producto |
4-(4-bromobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Fórmula molecular |
C17H12BrNO2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO2/c1-11-2-6-13(7-3-11)16-19-15(17(20)21-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3/b15-10+ |
Clave InChI |
JKPXXCVTQGXPDI-XNTDXEJSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)





![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)